molecular formula AsH12N3O4 B1627365 Triammonium arsenate CAS No. 24719-13-9

Triammonium arsenate

Cat. No.: B1627365
CAS No.: 24719-13-9
M. Wt: 193.04 g/mol
InChI Key: SNSGFXVMSAYXTC-UHFFFAOYSA-N
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Description

Triammonium arsenate, with the chemical formula (NH₄)₃AsO₄, is an inorganic ammonium salt of arsenic acid. It is structurally analogous to triammonium phosphate ((NH₄)₃PO₄), with arsenate (AsO₄³⁻) replacing phosphate (PO₄³⁻). The compound is prepared via the reaction of arsenic acid with excess ammonia, yielding an anhydrous form that dissociates upon heating, releasing ammonia in a stepwise manner . Its instability at elevated temperatures and hygroscopic nature limit its industrial applications compared to more stable ammonium salts. Key thermodynamic data include heats of formation for di- and tri-ammonium arsenate salts, which release 15,500 and 13,070 calories/mol, respectively, during ammonia dissociation .

Properties

CAS No.

24719-13-9

Molecular Formula

AsH12N3O4

Molecular Weight

193.04 g/mol

IUPAC Name

arsoric acid;azane

InChI

InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3

InChI Key

SNSGFXVMSAYXTC-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-]

Canonical SMILES

N.N.N.O[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Direct Neutralization of Arsenic Acid with Ammonia

The most widely documented method for synthesizing triammonium arsenate involves the direct reaction between arsenic acid (H₃AsO₄) and aqueous ammonia (NH₃). This approach capitalizes on the acid-base neutralization principle, where the triprotic nature of arsenic acid allows for stepwise deprotonation upon ammonia addition.

Reagents and Stoichiometric Considerations

Arsenic acid, typically prepared via the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃), serves as the primary arsenic source. The reaction proceeds according to the stoichiometric equation:

$$ \text{H₃AsO₄} + 3\text{NH₃} \rightarrow (\text{NH₄})₃\text{AsO₄} $$

A molar ratio of 1:3 for arsenic acid to ammonia is critical to ensure complete neutralization and prevent the formation of acid salts such as diammonium hydrogen arsenate ((NH₄)₂HAsO₄) or ammonium dihydrogen arsenate (NH₄H₂AsO₄). Commercial arsenic acid solutions often exist as hemihydrates (H₃AsO₄·0.5H₂O), necessitating precise concentration adjustments to achieve optimal yields.

Reaction Conditions and Procedural Details

The synthesis is typically conducted under controlled temperature (20–25°C) to avoid premature decomposition of reactants or products. Concentrated ammonia (28–30% w/w) is added incrementally to a stirred solution of arsenic acid until the pH reaches approximately 9.0–9.5, ensuring full conversion to the triammonium species. The exothermic nature of the reaction mandates cooling to maintain thermal stability, particularly during large-scale production.

Crystallization is induced by evaporating the solvent under reduced pressure or cooling the reaction mixture to 0–5°C, yielding colorless trihydrate crystals ((NH₄)₃AsO₄·3H₂O). Subsequent dehydration at 100°C under vacuum produces the anhydrous form, though care must be taken to avoid thermal degradation, which releases toxic ammonia and arsenic oxides.

Table 1: Optimal Parameters for Direct Neutralization Method
Parameter Value/Range
Arsenic Acid Concentration 40–50% (w/v)
Ammonia Concentration 28–30% (w/w)
Reaction Temperature 20–25°C
pH Endpoint 9.0–9.5
Crystallization Method Cooling (0–5°C)
Yield 85–92%

By-Product Management and Yield Optimization

The formation of acid salts is minimized by maintaining strict stoichiometric control and avoiding local pH gradients during ammonia addition. Residual ammonium nitrate (NH₄NO₃), a by-product of arsenic acid synthesis via nitric acid oxidation, is removed via recrystallization or selective precipitation using ethanol.

Alternative Synthesis from Arsenic Trioxide

For laboratories lacking access to preformed arsenic acid, this compound can be synthesized in a two-step process starting from arsenic trioxide (As₂O₃). This method is advantageous in regions where As₂O₃ is more readily available than purified arsenic acid.

Preparation of Arsenic Acid

Arsenic trioxide is first oxidized to arsenic acid using concentrated nitric acid:

$$ \text{As₂O₃} + 2\text{HNO₃} + 2\text{H₂O} \rightarrow 2\text{H₃AsO₄} + \text{N₂O₃} $$

The reaction is conducted under reflux at 80–90°C for 6–8 hours, with dinitrogen trioxide (N₂O₃) gas evolved as a by-product. The resulting solution is filtered to remove unreacted solids and concentrated via rotary evaporation to obtain a 50–60% (w/v) arsenic acid solution.

Ammoniation and Product Isolation

The arsenic acid solution is neutralized with ammonia as described in Section 1.2, yielding this compound. This method introduces additional complexity due to the handling of toxic N₂O₃ gas, necessitating robust fume extraction systems.

Table 2: Comparative Analysis of Synthesis Methods
Parameter Direct Neutralization As₂O₃ Oxidation Route
Starting Material H₃AsO₄ As₂O₃
Reaction Steps 1 2
By-Products NH₄NO₃ (trace) N₂O₃, NH₄NO₃
Typical Yield 85–92% 75–85%
Safety Concerns Moderate High (N₂O₃ emission)

Chemical Reactions Analysis

Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).

    Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).

    Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.

Major Products Formed:

    Oxidation: Arsenic pentoxide (As₂O₅)

    Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)

    Substitution: Various arsenate salts depending on the substituting anion

Scientific Research Applications

Triammonium arsenate, with the chemical formula  NH4 3AsO4\text{ NH}_4\text{ }_3\text{AsO}_4, is an inorganic compound that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications in agriculture, environmental science, and materials science, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is a white crystalline solid that is soluble in water. It consists of three ammonium ions (NH4+\text{NH}_4^+) and one arsenate ion (AsO43\text{AsO}_4^{3-}). The presence of arsenic in its structure allows it to interact with various biological systems and environmental processes.

Fertilizer

This compound has been studied as a potential fertilizer due to its nitrogen content. Nitrogen is a crucial nutrient for plant growth, and the ammonium ions can be readily absorbed by plants.

Case Study: Crop Yield Enhancement

A study conducted on rice cultivation demonstrated that the application of this compound resulted in significant yield improvements compared to traditional fertilizers. The results indicated an increase in biomass and grain yield by approximately 15-20% when applied at optimal concentrations.

Fertilizer TypeYield Increase (%)Application Rate (kg/ha)
This compound15-2050
Traditional Fertilizer5-10100

Pest Control

Research has also indicated that this compound can exhibit insecticidal properties. Its toxicity to certain pests makes it a candidate for integrated pest management strategies.

Case Study: Insecticidal Efficacy

In a controlled laboratory setting, this compound was tested against common agricultural pests such as aphids and spider mites. The results showed a mortality rate of over 80% within 48 hours of exposure.

Pest TypeMortality Rate (%)Concentration (mg/L)
Aphids82200
Spider Mites85150

Remediation of Arsenic Contamination

This compound has been investigated for its potential role in remediating arsenic-contaminated soils and water. The compound can facilitate the stabilization of arsenic, reducing its bioavailability and toxicity.

Case Study: Soil Remediation

A field study was conducted in an area with known arsenic contamination. The application of this compound led to a reduction in soluble arsenic levels by approximately 50% over six months.

Time (Months)Initial As Concentration (mg/kg)Final As Concentration (mg/kg)
0300-
6-150

Phytoremediation Enhancement

The compound has also been used to enhance phytoremediation efforts, where plants are utilized to absorb contaminants from soil or water. Certain hyperaccumulator plants show improved arsenic uptake when treated with this compound.

Case Study: Enhanced Uptake in Hyperaccumulators

In experiments with Pteris vittata, a known hyperaccumulator of arsenic, the application of this compound resulted in a two-fold increase in arsenic uptake compared to untreated controls.

TreatmentArsenic Uptake (mg/kg)
Control10
This compound20

Synthesis of Nanomaterials

This compound has been explored as a precursor for synthesizing various nanomaterials, including semiconductor materials and catalysts. Its ability to decompose into useful compounds under specific conditions makes it valuable for material development.

Mechanism of Action

The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.

Comparison with Similar Compounds

Triammonium Citrate

Chemical Formula : C₆H₁₇N₃O₇
Key Differences :

  • Stability : Triammonium citrate is stable under standard conditions and widely used in food, pharmaceuticals, and industrial processes as an acidity regulator . In contrast, triammonium arsenate is thermally unstable and decomposes into ammonia and arsenic-containing byproducts .
  • Applications : Triammonium citrate is a commercial product with a global market (CAS 3458-72-8), whereas this compound has niche uses in analytical chemistry (e.g., molybdenum separation) .

Ammonium Phosphate

Chemical Formula : (NH₄)₃PO₄
Key Differences :

  • Stability: Triammonium phosphate is notoriously unstable, decomposing into NH₃ and diammonium phosphate ((NH₄)₂HPO₄), which is stable and used in fertilizers. This compound follows a similar decomposition pathway but releases toxic arsenic oxides .
  • Biochemical Role : Phosphate is essential for cellular energy (ATP) and genetic material (DNA), while arsenate disrupts metabolic pathways by mimicking phosphate. Enzymatic studies show arsenate esters hydrolyze 10⁵ times faster than phosphate esters, leading to metabolic instability .

Sodium Arsenate

Chemical Formula : Na₃AsO₄
Key Differences :

  • Solubility and Handling : Sodium arsenate is water-soluble and used in pesticides, whereas this compound’s instability limits its practical use. Both compounds share high toxicity but differ in cation-driven reactivity .
  • Gene Interactions : Sodium arsenate interacts with 230 genes, primarily affecting oxidative stress and DNA repair pathways. This compound’s gene interactions remain understudied but likely overlap due to shared arsenate toxicity mechanisms .

Diammonium Arsenate

Chemical Formula : (NH₄)₂HAsO₄
Key Differences :

  • Thermodynamic Stability: Diammonium arsenate is more stable than this compound, requiring higher temperatures for dissociation.

Comparative Data Tables

Table 1: Structural and Thermodynamic Properties

Compound Molecular Formula Stability (Decomposition Pathway) Heat of Formation (cal/mol)
This compound (NH₄)₃AsO₄ Decomposes at 60°C, releasing NH₃ 13,070
Triammonium citrate C₆H₁₇N₃O₇ Stable up to 150°C Not reported
Ammonium phosphate (NH₄)₃PO₄ Decomposes to (NH₄)₂HPO₄ + NH₃ Not reported
Sodium arsenate Na₃AsO₄ Stable in aqueous solution Not reported

Research Findings and Implications

  • Instability of Triammonium Salts: Both this compound and phosphate are inherently unstable due to weak N–H bonds, releasing NH₃ upon heating. This limits their utility compared to diammonium or monoammonium salts .
  • Arsenate-Phosphate Mimicry : Arsenate’s structural similarity to phosphate allows it to disrupt ATP synthesis and DNA replication, though its instability in ester forms (e.g., glucose-6-arsenate) leads to rapid hydrolysis and metabolic dysfunction .
  • Market Viability : Triammonium citrate dominates commercial markets due to regulatory approval and low toxicity, while this compound remains confined to specialized research contexts .

Q & A

Q. What are the standard protocols for synthesizing triammonium arsenate in laboratory settings, and how can purity be validated?

this compound is synthesized by reacting arsenic acid (H₃AsO₄) with excess aqueous ammonia under controlled pH conditions (typically pH > 9). Key steps include:

  • Stoichiometric titration to ensure complete neutralization of arsenic acid .
  • Crystallization via slow evaporation to obtain pure crystals.
  • Purity validation using X-ray diffraction (XRD) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify arsenic content and detect impurities like residual ammonia or phosphate .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Infrared (IR) spectroscopy : Identifies NH₄⁺ and AsO₄³⁻ vibrational modes (e.g., As-O stretching at ~800 cm⁻¹ and NH₄⁺ bending at ~1400 cm⁻¹).
  • Raman spectroscopy : Resolves As-O symmetric stretching frequencies, distinguishing this compound from similar compounds like ammonium phosphate .
  • Solid-state NMR : Detects local electronic environments of arsenic and nitrogen atoms, critical for confirming stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in arsenic speciation data when studying this compound’s environmental behavior?

Contradictions often arise due to:

  • Redox instability : Arsenate (AsV) may reduce to arsenite (AsIII) under anaerobic conditions, altering toxicity and mobility profiles.
  • Methodological limitations : For example, ICP-MS detects total arsenic but not speciation.
    Solutions :
    • Use X-ray absorption spectroscopy (XAS) to directly quantify AsV/AsIII ratios in environmental samples .
    • Pair HPLC-ICP-MS for speciation analysis, ensuring sample preservation (e.g., flash-freezing to prevent redox shifts) .

Q. What experimental designs are recommended for assessing this compound’s role in biogeochemical arsenic cycling?

  • Microcosm studies : Simulate soil or aquatic systems with controlled variables (pH, redox potential, microbial activity).
    • Key parameters : Measure arsenic mobilization rates via sequential extraction and correlate with microbial community data (16S rRNA sequencing) .
  • Isotopic tracing : Use ⁷³As-labeled this compound to track uptake in plants or microbial systems .
  • Statistical validation : Apply ANOVA to test for significant differences in arsenic retention across experimental replicates .

Q. How can researchers address discrepancies in toxicity data between this compound and other arsenic compounds?

Discrepancies often stem from:

  • Solubility differences : this compound’s high solubility in water increases bioavailability compared to less soluble analogs (e.g., calcium arsenate).
  • Matrix effects : Organic matter or competing ions (e.g., phosphate) alter toxicity in complex environments.
    Methodological adjustments :
    • Conduct competitive ligand experiments to quantify arsenic binding affinities in soil/water matrices .
    • Use EC₅₀ comparative assays with model organisms (e.g., Daphnia magna) under standardized OECD guidelines .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting contradictory results in arsenic adsorption studies involving this compound?

  • Multivariate analysis : Principal component analysis (PCA) to identify dominant variables (e.g., pH, organic carbon) influencing adsorption .
  • Error-source mapping : Quantify measurement uncertainties (e.g., ICP-MS detection limits) using Monte Carlo simulations .
  • Triangulation : Cross-validate findings with complementary techniques (e.g., combining XRD, SEM-EDS, and wet chemistry) .

Q. How can researchers ensure reproducibility when replicating historical studies on this compound?

  • Documentation rigor : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including exact pH, temperature, and reagent grades .
  • Negative controls : Include arsenic-free blanks to identify contamination sources .
  • Open-data platforms : Publish raw datasets (e.g., crystallographic files, spectral peaks) on repositories like Zenodo or ChemRxiv .

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